molecular formula C6H10O2 B570727 (R)-3-hydroxycyclohexane-1-one CAS No. 165879-90-3

(R)-3-hydroxycyclohexane-1-one

Cat. No. B570727
M. Wt: 114.144
InChI Key: TWEVQGUWCLBRMJ-RXMQYKEDSA-N
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Description

“®-3-hydroxycyclohexane-1-one” is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.144 . It is listed under the CAS Number 165879-90-3 .


Molecular Structure Analysis

The molecular structure of “®-3-hydroxycyclohexane-1-one” is based on its molecular formula, C6H10O2 . For a detailed molecular structure analysis, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods are typically used.

Scientific Research Applications

  • (R)-3-hydroxycyclohexane-1-one derivatives are key building blocks in synthesizing natural products and bioactive compounds. Their stereoisomers can be prepared with high enantioselectivity and diastereoselectivity, using enzymes like carbonyl reductases for desymmetric reduction of 1,3-cyclohexanediones (Zhu et al., 2021).

  • Cyclohexanediones, closely related to 3-hydroxycyclohexane-1-ones, have been studied using NMR and DFT computational methods to understand their structures in solutions (Gryff-Keller & Szczeciński, 2010).

  • 3-hydroxycyclohexane-1-one derivatives are also involved in the stereochemistry studies of hydrogenolysis, contributing to understanding molecular structures and reaction mechanisms in organic synthesis (Dukes & Lythgoe, 1967).

  • These compounds show potential in host-guest chemistry, evidenced by their selective inclusion in certain conformations in clathrates, offering insights into molecular recognition and supramolecular chemistry (Barton et al., 2015).

  • In advanced oxidation processes, related cyclohexanedione compounds play a role in degrading pollutants like RDX, a nitramine explosive, showing their potential in environmental remediation (Bose et al., 1998).

  • Enantioselective synthesis involving these compounds has been reported, indicating their role in creating complex molecules with multiple stereocenters, relevant in pharmaceuticals and fine chemicals (Ding et al., 2010).

  • Their derivatives have been used as components in catalytic reactions like Rhodium-catalyzed tandem annulation, highlighting their utility in developing new synthetic methodologies (Li et al., 2013).

  • In the context of green chemistry, they have been involved in the selective hydrogenation of environmental contaminants, demonstrating their applicability in sustainable chemical processes (Wei et al., 2015).

properties

IUPAC Name

(3R)-3-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEVQGUWCLBRMJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-hydroxycyclohexane-1-one

Citations

For This Compound
1
Citations
GA Molander, SR Wisniewski… - Advanced synthesis & …, 2013 - Wiley Online Library
Enantioenriched potassium β‐trifluoroboratoamides have been synthesized via an asymmetric, copper‐catalyzed 1,4‐addition of tetrahydroxydiboron (BBA) and tetrakis(dimethylamino)…
Number of citations: 42 onlinelibrary.wiley.com

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